

benperidol vs spiroperidol D2 receptor selectivity

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Compound Focus: Benperidol

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Benperidol's Receptor Binding Profile

The table below summarizes the known binding affinity (K_i values) of **Benperidol** for various neurotransmitter receptors, which forms the basis for its functional activity [1].

Receptor Type	Binding Affinity (K_i , nM)	Functional Action
Dopamine D2	0.027 [1]	Antagonist [1]
Dopamine D4	0.06 [1]	Antagonist [1]
Dopamine D1	4,100 [1]	Antagonist [1]
Serotonin 5-HT2A	3.75 [1]	Antagonist [1]

Selectivity and Key Characteristics of Benperidol

Based on the available data, researchers can note the following key characteristics of **Benperidol**:

- High Potency and Selectivity for D2-like Receptors:** **Benperidol** exhibits **sub-nanomolar affinity** for the dopamine D2 receptor, making it one of the most potent typical antipsychotics on the market

[1]. Its affinity for the D2 receptor is about 150,000 times greater than for the D1 receptor, indicating a high selectivity for the D2-like family [1].

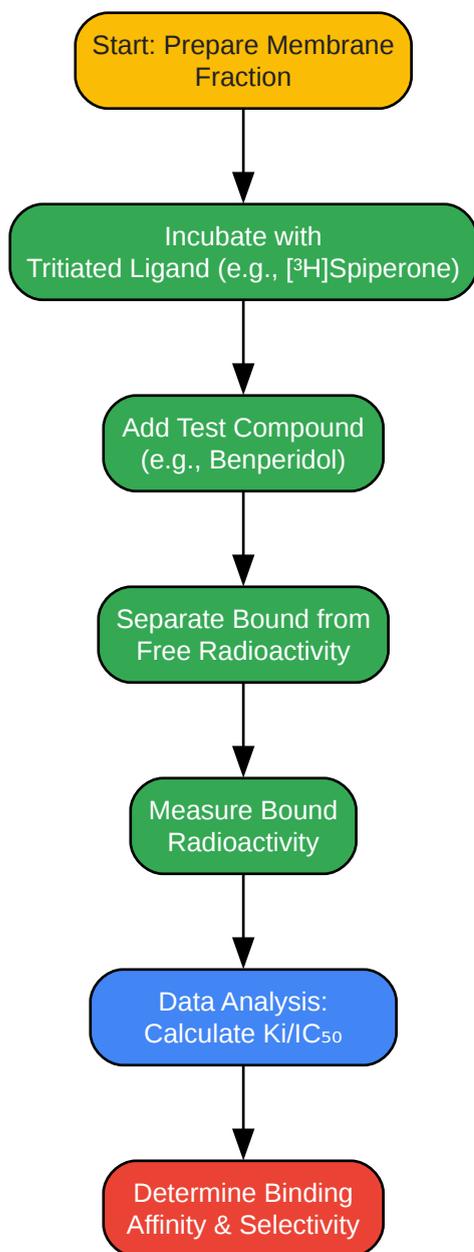
- **Preferential Binding to D2 over D3:** A critical aspect of its selectivity is its strong preference for the **D2 receptor over the D3 receptor**. One study indicates that the radiolabeled **Benperidol** analog [18F]NMB has **more than 200-fold higher affinity for D2R than for D3R** [2]. This characteristic makes it a valuable tool for distinguishing D2-mediated functions from D3-mediated ones in research.
- **Resistance to Dopamine Displacement:** The **Benperidol** analog 18F**benperidol** ([18F]NMB) has been validated for PET imaging because it **resists displacement by endogenous dopamine** [3] [2]. This property makes it superior to other ligands (like raclopride) for measuring the true density of D2 receptors, as its binding is not confounded by fluctuating dopamine levels in the synaptic cleft [3] [2].

Experimental Insights into D2 Receptor Binding

The high-resolution crystal structure of the D2 receptor bound to the antipsychotic Spiperone (which is closely related to Spiroperidol) provides a molecular-level view of how these high-affinity antagonists work [4]. Key interactions identified include [4]:

- A salt bridge between the tertiary amine of the ligand and **Asp114^{3,32}** on transmembrane helix 3 (TM3) of the receptor.
- Hydrophobic contacts with **Phe389^{6,51}** on TM6.
- Interactions with residues on **ECL2**, a region that shows high conformational diversity among different antagonist-bound structures.

This structural knowledge aids in understanding the general binding mode of butyrophenone-derived antipsychotics like **Benperidol** and Spiroperidol. The workflow for a radioligand binding assay, a common method to determine the affinities listed in the table above, can be visualized as follows:



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